[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine
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Overview
Description
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The compound also contains a furan ring linked to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of a substituted phenylamine with a sulfonyl chloride derivative, followed by the introduction of the furan ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine
- (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine
Uniqueness
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs. The combination of the sulfonyl group with the furan ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO4S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-4-19-14-8-11(2)12(3)9-15(14)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
InChI Key |
ZZNNEWGNXYOLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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